molecular formula C12H14O4 B15067486 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid CAS No. 802915-05-5

6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid

Cat. No.: B15067486
CAS No.: 802915-05-5
M. Wt: 222.24 g/mol
InChI Key: OKCSVBNMBUHSMQ-UHFFFAOYSA-N
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Description

6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is a chemical compound belonging to the chromane family Chromanes are known for their antioxidant properties and are structurally related to tocopherols, which are forms of vitamin E

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.

    Industry: Used in the formulation of antioxidants for food preservation and cosmetic products.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid primarily involves its antioxidant properties. It can neutralize free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the protection of cellular components from damage.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A well-known antioxidant with similar properties.

    Tocopherols (Vitamin E): Natural antioxidants found in various foods.

Uniqueness

6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is unique due to its specific structural modifications, which may confer distinct antioxidant properties and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

CAS No.

802915-05-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

6-hydroxy-7,8-dimethyl-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-6-7(2)11-8(5-9(6)13)3-4-10(16-11)12(14)15/h5,10,13H,3-4H2,1-2H3,(H,14,15)

InChI Key

OKCSVBNMBUHSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)C(=O)O)O

Origin of Product

United States

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